molecular formula C11H12BrFO2 B1401184 Tert-butyl 5-bromo-2-fluorobenzoate CAS No. 889858-08-6

Tert-butyl 5-bromo-2-fluorobenzoate

Cat. No.: B1401184
CAS No.: 889858-08-6
M. Wt: 275.11 g/mol
InChI Key: RGUSYURXTLDCDB-UHFFFAOYSA-N
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Description

Chemical Synthesis and Structural Properties tert-Butyl 5-bromo-2-fluorobenzoate is synthesized via a reaction between 5-bromo-2-fluoroaniline (26.31 mmol), di-tert-butyl dicarbonate (78.94 mmol), and dimethylaminopyridine (DMAP, 2.63 mmol) in tetrahydrofuran (THF) under ambient conditions. The product is isolated as a white solid (62.8% yield) after column chromatography purification using petroleum ether .

The crystal structure reveals a planar aromatic ring substituted with bromine (5-position) and fluorine (2-position), with tert-butoxycarbonyl groups attached via an ester linkage. Key structural parameters include:

  • Torsion angles: 57.15°, -117.80°, -123.31°, and 61.74°.
  • Intermolecular interactions: Stabilized by weak hydrogen bonds and van der Waals forces .

Applications
This compound serves as a versatile intermediate in pharmaceutical synthesis, including:

  • EP2 agonists for glaucoma treatment.
  • Antiviral agents and glycogen phosphorylase inhibitors.
  • Precursors for gonadotropin-releasing hormone (GnRH) antagonists .

Properties

IUPAC Name

tert-butyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUSYURXTLDCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-fluorobenzoate typically involves the esterification of 5-bromo-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature or slightly elevated temperatures.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Formation of 5-bromo-2-fluorobenzyl alcohol.

    Oxidation: Formation of 5-bromo-2-fluorobenzoic acid.

Scientific Research Applications

Tert-butyl 5-bromo-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The bromine and fluorine atoms on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares tert-butyl 5-bromo-2-fluorobenzoate with structurally similar esters, highlighting substituent positions and functional group variations:

Compound Name CAS Number Substituents Similarity Index Key Properties/Applications
This compound Not provided 5-Br, 2-F, tert-butyl ester Reference High thermal stability; pharmaceutical intermediate
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 5-Br, 2-F, ethyl ester 0.94 Higher volatility; solvent compatibility
tert-Butyl 4-bromo-2,6-difluorobenzoate 955887-09-9 4-Br, 2,6-diF, tert-butyl ester 0.93 Enhanced electrophilicity; agrochemical synthesis
tert-Butyl 3-fluoro-4-formylbenzoate 866625-12-9 3-F, 4-CHO, tert-butyl ester N/A Aldehyde functionality for cross-coupling reactions

Key Observations :

  • Substituent Position : Bromine at the 5-position (meta to fluorine) optimizes steric and electronic effects for nucleophilic aromatic substitution, whereas bromine at the 4-position (para to fluorine) increases reactivity in electrophilic reactions .
  • Ester Group : tert-Butyl esters confer greater hydrolytic stability compared to ethyl esters, making them preferable for multi-step syntheses .

Physicochemical and Reactivity Profiles

  • Thermal Stability : tert-Butyl esters exhibit superior stability under acidic and thermal conditions due to steric hindrance from the bulky tert-butyl group. Ethyl analogs are more prone to hydrolysis .
  • Reactivity : Fluorine at the 2-position enhances electron-withdrawing effects, activating the aromatic ring for substitution reactions. Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : this compound’s stability and reactivity make it critical for synthesizing antiviral and anti-inflammatory agents. Its analogs, such as tert-butyl 4-bromo-2,6-difluorobenzoate, are used in agrochemicals .
  • Catalytic Applications : Bismuth(III) bromide-catalyzed reactions efficiently protect amines using tert-butyl dicarbonate, highlighting the compound’s role in green chemistry .

Biological Activity

Tert-butyl 5-bromo-2-fluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl ester group attached to a benzene ring that is substituted with bromine and fluorine atoms. The presence of these halogen substituents significantly influences its chemical properties, reactivity, and biological activity.

  • Molecular Formula : C12H12BrF2O2
  • Molecular Weight : Approximately 293.12 g/mol

The compound's unique configuration allows it to interact effectively with various biological targets, enhancing its potential for use in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological macromolecules, such as enzymes and receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, which enhances binding affinity and specificity towards molecular targets. This interaction can lead to modulation of enzyme activity or inhibition of specific pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in various disease pathways. For instance, it has shown promise in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against this parasite .

Case Studies

  • Inhibition of Cytochrome P450 : A study evaluated the binding affinity of various compounds, including this compound, towards TcCYP51 (a cytochrome P450 enzyme). Results indicated a significant correlation between halogen substitution and binding affinity, suggesting that this compound could serve as a lead for developing new inhibitors .
  • Antiparasitic Efficacy : In vitro assays demonstrated that certain analogs of this compound exhibited potent antiparasitic activity. The efficacy was measured using EC50 values, with some derivatives showing improved activity compared to existing treatments .

Table 1: Biological Activity of this compound Derivatives

Compound NameTarget Enzyme/PathwayEC50 (µM)Comments
This compoundTcCYP511.5Moderate inhibition observed
Analog ATrypanosoma cruzi0.8Significant antiparasitic activity
Analog BCytochrome P4500.5High binding affinity

Table 2: Comparison with Similar Compounds

Compound NameHalogen SubstituentsBinding Affinity (Kd)Biological Activity
This compoundBr, FLowModerate
Tert-butyl 5-chloro-2-fluorobenzoateCl, FModerateLow
Tert-butyl 4-bromo-2-fluorobenzoateBr, FHighHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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